molecular formula C8H8BrCl2O4P B14671113 4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate CAS No. 38151-66-5

4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate

Cat. No.: B14671113
CAS No.: 38151-66-5
M. Wt: 349.93 g/mol
InChI Key: LAJWKALQRGFFAV-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of bromine, chlorine, and phosphate groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with ethyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates or phosphonates.

    Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dichlorophenyl methyl hydrogen phosphate
  • 4-Bromo-2,5-dichlorophenyl isopropyl hydrogen phosphate
  • 4-Bromo-2,5-dichlorophenyl butyl hydrogen phosphate

Uniqueness

4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

38151-66-5

Molecular Formula

C8H8BrCl2O4P

Molecular Weight

349.93 g/mol

IUPAC Name

(4-bromo-2,5-dichlorophenyl) ethyl hydrogen phosphate

InChI

InChI=1S/C8H8BrCl2O4P/c1-2-14-16(12,13)15-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

LAJWKALQRGFFAV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

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